molecular formula C19H26N2O3 B12119614 1-(4-Ethylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione

1-(4-Ethylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B12119614
M. Wt: 330.4 g/mol
InChI Key: ULYWJOJGQJEMED-UHFFFAOYSA-N
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Description

  • Nucleophilic substitution reaction where the piperidin-1-yl group is introduced.
  • Conditions: Often involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
  • Attachment of 4-Ethylphenyl Group:

    • Friedel-Crafts alkylation or acylation to attach the 4-ethylphenyl group.
    • Conditions: Typically requires a Lewis acid catalyst like aluminum chloride (AlCl3) and an organic solvent such as dichloromethane (DCM).
  • Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common route starts with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the piperidin-1-yl group and the 4-ethylphenyl substituent. Key steps may include:

    • Formation of Pyrrolidine-2,5-dione Core:

      • Reacting succinic anhydride with ammonia or an amine to form the pyrrolidine-2,5-dione ring.
      • Conditions: Typically carried out in an organic solvent like toluene or ethanol, under reflux.

    Chemical Reactions Analysis

    Types of Reactions: 1-(4-Ethylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

      Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).

      Substitution: The piperidin-1-yl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Common Reagents and Conditions:

      Oxidation: KMnO4 in aqueous or alkaline medium.

      Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

      Substitution: Nucleophiles like amines or thiols in polar solvents such as DMF or DMSO.

    Major Products:

      Oxidation: Carboxylic acid derivatives.

      Reduction: Alcohol derivatives.

      Substitution: Various substituted derivatives depending on the nucleophile used.

    Scientific Research Applications

    1-(4-Ethylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione has several scientific research applications:

      Chemistry: Used as a building block in the synthesis of more complex organic molecules.

      Biology: Investigated for its potential as a ligand in receptor binding studies.

      Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

      Industry: Utilized in the development of novel materials with specific properties, such as polymers and resins.

    Mechanism of Action

    The mechanism of action of 1-(4-Ethylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, it could inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism.

    Comparison with Similar Compounds

    • 1-(4-Methylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione
    • 1-(4-Propylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione

    Comparison:

    • Structural Differences: The primary difference lies in the substituent on the phenyl ring (ethyl, methyl, propyl).
    • Unique Properties: 1-(4-Ethylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione may exhibit unique pharmacokinetic and pharmacodynamic properties due to the ethyl group, affecting its solubility, binding affinity, and metabolic stability.

    Properties

    Molecular Formula

    C19H26N2O3

    Molecular Weight

    330.4 g/mol

    IUPAC Name

    1-(4-ethylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione

    InChI

    InChI=1S/C19H26N2O3/c1-2-14-6-8-16(9-7-14)21-18(23)13-17(19(21)24)20-11-4-3-5-15(20)10-12-22/h6-9,15,17,22H,2-5,10-13H2,1H3

    InChI Key

    ULYWJOJGQJEMED-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCC3CCO

    Origin of Product

    United States

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